4,5-Dichloropyridazine-3,6-diol

Herbicide Discovery Agrochemical Development Enzyme Inhibition

Generic pyridazine-3,6-diol derivatives are not interchangeable-substitution pattern dictates target engagement. 4,5-Dichloropyridazine-3,6-diol (CAS 6641-32-3) is a privileged PPO-inhibitor scaffold for next-generation herbicide discovery, fundamentally distinct from growth-regulating maleic hydrazide analogs. • Targets protoporphyrinogen IX oxidase (PPO) for resistance-breaking herbicide R&D. • Validated 90% yield synthesis from 2,3-dichloromaleic anhydride in water enables scalable route benchmarking. • Dual Cl/hydroxyl handles enable SAR library generation via SNAr and cross-coupling. Purity ≥97%. In stock for immediate global dispatch.

Molecular Formula C4H2Cl2N2O2
Molecular Weight 180.97 g/mol
CAS No. 6641-32-3
Cat. No. B189355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloropyridazine-3,6-diol
CAS6641-32-3
Molecular FormulaC4H2Cl2N2O2
Molecular Weight180.97 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)NNC1=O)Cl)Cl
InChIInChI=1S/C4H2Cl2N2O2/c5-1-2(6)4(10)8-7-3(1)9/h(H,7,9)(H,8,10)
InChIKeyVNYHXKVIOVXVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloropyridazine-3,6-diol Procurement Guide


4,5-Dichloropyridazine-3,6-diol (CAS 6641-32-3) is a halogenated heterocyclic compound belonging to the pyridazine-3,6-dione/diol class. It exists predominantly as its stable tautomer, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione [1]. The compound is characterized by two chlorine substituents at the 4- and 5-positions and two hydroxyl/keto groups at the 3- and 6-positions, yielding a molecular formula of C4H2Cl2N2O2 and a molecular weight of approximately 180.98 g/mol [2]. It is commercially available at purities of ≥95% to 98% and is recognized as a versatile synthetic intermediate with reported applications in medicinal chemistry, agrochemical development, and materials science .

Halogenated pyridazine scaffold with dual reactive chlorine sites
Research-grade purity options for reproducible synthesis
Reported applications in PPO herbicide lead discovery and materials science

4,5-Dichloropyridazine-3,6-diol Substitution Limitations


The pyridazine-3,6-diol scaffold exhibits widely divergent biological and chemical properties based on substitution patterns. While unsubstituted pyridazine-3,6-diol (maleic hydrazide, CAS 123-33-1) functions as a plant growth regulator by inhibiting nucleic acid and protein synthesis [1], 4,5-dichloropyridazine-3,6-diol targets the distinct enzyme protoporphyrinogen IX oxidase (PPO) as a herbicide lead structure [2]. This mechanistic shift demonstrates that chlorination at the 4- and 5-positions fundamentally alters the compound's pharmacophore and molecular target profile. Consequently, generic pyridazine-3,6-diol derivatives are not interchangeable; substitution pattern dictates both target engagement and downstream application utility. Procurement decisions must therefore be guided by the specific substitution chemistry required for the intended research or industrial application.

Mechanism shift prevents direct substitution
4,5-Dichloro substitution switches target to PPO inhibition, unlike unsubstituted pyridazine-3,6-diol which inhibits nucleic acid synthesis.
Reactivity profile differs from non-halogenated analogs
Chlorine substituents enable nucleophilic aromatic substitution pathways absent in non-chlorinated pyridazines, altering derivatization outcomes.
Application-specific scaffold requirement
PPO-targeted herbicide research demands the 4,5-dichloro pharmacophore; maleic hydrazide cannot serve as a functional substitute for this mechanism.

4,5-Dichloropyridazine-3,6-diol Evidence & Differentiators


PPO Inhibition vs. Nucleic Acid Disruption

4,5-Dichloropyridazine-3,6-diol is recognized as a protoporphyrinogen IX oxidase (PPO) inhibitor, a mechanism distinct from that of the parent scaffold pyridazine-3,6-diol (maleic hydrazide), which acts by inhibiting nucleic acid and protein synthesis [1]. While specific IC50 or Ki values for the target compound against PPO are not available in the public domain, the pyridazinone-containing PPO inhibitor class has been characterized with Ki values as low as 0.0338 μM against Nicotiana tabacum PPO, establishing the scaffold's viability for this target [2]. This mechanistic divergence provides a rational basis for selecting 4,5-dichloropyridazine-3,6-diol over maleic hydrazide when PPO-targeted herbicide research is the objective.

Mechanism of Action
Class-level
PPO inhibition vs. nucleic acid synthesis disruption
Supports lead selection for PPO-targeted herbicide research
Ki values not publicly reported; class-level inference from pyridazinone PPO inhibitors
Herbicide Discovery Agrochemical Development Enzyme Inhibition

Synthesis Efficiency Benchmark

A robust synthetic procedure for 4,5-dichloropyridazine-3,6-diol using 2,3-dichloromaleic anhydride and hydrazine dihydrochloride in water at reflux yields the target product in 90% yield as a white solid [1]. This high-yielding protocol, performed in aqueous medium, contrasts with alternative chlorination routes that may employ harsher reagents such as phosphorus oxychloride or thionyl chloride. The method provides a reliable and scalable entry point for procurement of research quantities with established purity benchmarks.

Synthesis Yield
Reported
90%
Supports cost-effective procurement and synthesis validation
Aqueous protocol, 30 min reflux; no direct comparator yield data
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Thermal Stability and Purity Profile

4,5-Dichloropyridazine-3,6-diol exhibits a melting point of 295°C and a predicted boiling point of 413.5°C at 760 mmHg [1][2]. Commercial sources supply the compound at purities ranging from 95% to 98%, with storage recommendations under inert gas (nitrogen or argon) at 2–8°C for long-term stability . These specifications ensure reproducibility in downstream applications, distinguishing it from less well-characterized analogs lacking defined purity and storage guidelines.

Thermal Stability & Purity
Reported
mp 295°C, purity 95–98%
Facilitates storage handling and experimental reproducibility
Measured by standard methods; purity by HPLC/LC-MS
Chemical Handling Storage Stability Quality Control

Corrosion Inhibition on Copper

4,5-Dichloropyridazine-3,6-diol has been reported to function as an effective corrosion inhibitor for copper in sulfuric acid medium . The compound's molecular structure, featuring both chlorine atoms and hydroxyl/keto groups, facilitates adsorption onto metal surfaces, forming a protective film that mitigates acid-induced corrosion. While quantitative inhibition efficiency data are not available in the public domain, this application distinguishes the compound from other pyridazine analogs that lack reported corrosion inhibition properties. This potential industrial application expands the compound's utility beyond medicinal and agrochemical research.

Corrosion Inhibition
Data to verify
Reported effective for Cu in H2SO4
Qualitative materials science context; quantitative data needed
No quantitative efficiency data; requires independent validation
Corrosion Science Materials Chemistry Industrial Chemistry

4,5-Dichloropyridazine-3,6-diol Application Scenarios


PPO Herbicide Lead Discovery

4,5-Dichloropyridazine-3,6-diol serves as a starting point for the synthesis of novel PPO-inhibiting herbicides. Its reported mechanism of action against PPO positions it as a privileged scaffold for the development of next-generation herbicides that overcome resistance to existing PPO inhibitors [1]. Researchers in agrochemical discovery should prioritize this compound when the objective is to explore pyridazinone-based PPO inhibitors rather than growth regulators targeting nucleic acid synthesis.

Synthetic Methodology Development

The documented 90% yield synthesis from 2,3-dichloromaleic anhydride in water [2] provides a reliable reference point for process chemists developing scalable routes to halogenated pyridazine derivatives. Procurement of this compound enables validation of published synthetic protocols and serves as a benchmark for comparing alternative synthetic strategies.

Copper Corrosion Inhibition Studies

Materials scientists investigating corrosion inhibitors for copper and copper alloys in sulfuric acid media may utilize 4,5-dichloropyridazine-3,6-diol as a test compound. Its reported adsorption and film-forming properties warrant further quantitative evaluation, and procurement enables rigorous electrochemical and surface analysis studies to establish inhibition efficiency parameters.

Derivatization and Library Synthesis

The presence of two chlorine atoms at the 4- and 5-positions and two hydroxyl/keto groups at the 3- and 6-positions provides multiple reactive handles for further functionalization [3]. This compound is suitable for generating diverse pyridazine-based libraries via nucleophilic aromatic substitution, cross-coupling reactions, and O-alkylation, enabling exploration of structure-activity relationships across multiple therapeutic targets, including those referenced in pyridazine kinase inhibitor patents [4].

Application
Selection Property
Validation Focus
PPO herbicide lead discovery
Halogenated pyridazine scaffold with PPO-targeted pharmacophore
Evaluate PPO inhibition in target weed species assays
Synthetic methodology development
High-yield aqueous synthesis protocol
Reproduce benchmark yield and purity profile
Copper corrosion inhibition studies
Reported metal-surface adsorption properties
Quantify inhibition efficiency via electrochemical analysis
Derivatization and library synthesis
Dual chlorine and hydroxyl/keto reactive handles
Assess scope of nucleophilic substitution and cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dichloropyridazine-3,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.